E-Dec-5-ene-2,9-dione
Description
Contextualization and Historical Overview of Enone and Diketone Chemistry Pertinent to E-Dec-5-ene-2,9-dione
The study of enones and diketones forms a significant chapter in the history of organic chemistry. Enones, or α,β-unsaturated ketones, are organic compounds that feature an alkene conjugated to a ketone. wikipedia.org This conjugation imparts unique reactivity, making them valuable intermediates in a wide array of chemical transformations, including Michael additions and Diels-Alder reactions. wikipedia.org The simplest enone, methyl vinyl ketone, exemplifies this structural motif. wikipedia.org The synthesis of enones is often achieved through classic reactions like the aldol (B89426) or Knoevenagel condensations. wikipedia.org
Diketones, on the other hand, are characterized by the presence of two carbonyl groups. Their classification depends on the relative positions of these groups (e.g., 1,2-, 1,3-, and 1,4-diketones), with each class exhibiting distinct chemical behaviors. wikipedia.org For instance, 1,3-diketones are versatile precursors for the synthesis of heterocyclic compounds, while 1,4-diketones are key in the Paal-Knorr synthesis of pyrroles and furans. wikipedia.org The synthesis of unsaturated diketones, a category to which this compound belongs, can be accomplished through methods like the Friedel-Crafts acylation of arenes with muconoyl chloride. acs.orgnih.gov
The historical development of synthetic methods for both enones and diketones has paved the way for the targeted synthesis of more complex molecules like this compound. These foundational reactions provide the chemical tools necessary to construct the specific arrangement of functional groups found in this compound.
Unique Structural Attributes and Stereochemical Considerations of this compound
The presence of multiple functional groups makes it a challenging yet valuable target for synthesis. libretexts.org The stereoselective formation of the E-alkene within a molecule containing other reactive sites, such as the two ketone groups, requires careful selection of synthetic methods. au.dk Reactions like the Ramberg-Bäcklund reaction are known to produce E-alkenes from α-halosulfones under strongly basic conditions. organic-chemistry.org The interplay of the ketone and alkene functionalities governs the molecule's chemical behavior and potential for further synthetic transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 71972-34-4 | scbt.combiosynth.com |
| Molecular Formula | C10H16O2 | scbt.combiosynth.com |
| Molecular Weight | 168.23 g/mol | scbt.com |
| Melting Point | 35-36 °C | chemicalbook.com |
| Boiling Point | 291.0±28.0 °C (Predicted) | chemicalbook.com |
| Density | 0.927±0.06 g/cm3 (Predicted) | chemicalbook.com |
| Flash Point | 108.50 °C | biosynth.com |
| InChIKey | RGDLSZFPEDDHAI-AATRIKPKBK | chemsynthesis.com |
This data is compiled from various chemical databases and represents predicted or experimental values.
Current Research Landscape and Significance of this compound as a Synthetic Target and Intermediate
This compound has emerged as a significant molecule in the field of organic synthesis, particularly as a versatile building block for the construction of more complex chemical structures. nih.govrsc.orghitachi-hightech.comrsc.org Its bifunctional nature, possessing both nucleophilic and electrophilic centers, allows for a diverse range of chemical transformations.
In contemporary research, unsaturated diketones are recognized as crucial intermediates in the total synthesis of natural products. nih.govrsc.orgrsc.org The specific arrangement of functional groups in this compound makes it a potential precursor for various cyclic and polycyclic systems. For instance, intramolecular reactions, such as aldol condensations, could lead to the formation of cyclic enones, which are common motifs in biologically active molecules.
The synthesis of this compound itself is an area of active investigation. Retrosynthetic analysis suggests several potential pathways, likely involving the coupling of smaller, functionalized fragments. The development of efficient and stereoselective methods to access this compound is a key objective for synthetic chemists, as it would unlock its potential for broader applications in medicinal chemistry and materials science. The study of such synthetic intermediates is crucial for advancing the field of chemical synthesis and enabling the creation of novel molecules with desired properties. hitachi-hightech.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-dec-5-ene-2,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-9(11)7-5-3-4-6-8-10(2)12/h3-4H,5-8H2,1-2H3/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZLZTWKWHDCAM-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC=CCCC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CC/C=C/CCC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for E Dec 5 Ene 2,9 Dione and Its Analogues
Established Retrosynthetic Pathways and Key Disconnections for E-Dec-5-ene-2,9-dione
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. For this compound, a key disconnection strategy involves cleaving the carbon-carbon double bond and the bonds adjacent to the carbonyl groups. This approach suggests that simpler precursor molecules can be joined together to form the target compound. researchgate.netdokumen.pub
Aldol (B89426) Condensation Approaches to α,β-Unsaturated Ketones Relevant to this compound
The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. magritek.com It involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to give a conjugated enone. magritek.commasterorganicchemistry.com This strategy is highly relevant to the synthesis of this compound, as the α,β-unsaturated ketone moiety is a prominent feature of the molecule.
The reaction can be catalyzed by either acid or base. magritek.com In a base-catalyzed aldol condensation, a base abstracts an α-proton from a carbonyl compound to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of another molecule. magritek.commasterorganicchemistry.com Subsequent dehydration of the aldol addition product yields the α,β-unsaturated ketone. masterorganicchemistry.com The intramolecular version of this reaction is particularly useful for forming cyclic structures. masterorganicchemistry.com For instance, a 1,5-diketone can undergo an intramolecular aldol condensation to form a six-membered ring, a common motif in natural products. masterorganicchemistry.com
The choice of base can significantly influence the reaction's yield and outcome. While strong bases like potassium tert-butoxide can be effective, they may also lead to instability of the starting materials or products. uit.no Milder bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) have been shown to give good yields in aldol-type condensations. uit.noscielo.br
A notable application of this methodology is in the synthesis of complex molecules like clovan-2,9-dione, where an intramolecular aldol reaction is a key step in constructing the tricyclic skeleton. pku.edu.cnresearchgate.net
Cross-Coupling Strategies for Olefin and Ketone Formation in this compound Synthesis
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, often utilizing metal catalysts. wikipedia.org These reactions typically involve the coupling of an organometallic reagent with an organic halide. wikipedia.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly versatile and widely used in organic synthesis. nih.govpitt.edu
The general mechanism for many metal-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org In the context of synthesizing this compound, cross-coupling reactions could be employed to form the central carbon-carbon double bond or to introduce the ketone functionalities.
For instance, a Suzuki-Miyaura-like cross-coupling could join two fragments, one containing a boronic acid or ester and the other a halide, to construct the decene backbone. nih.gov The choice of catalyst, ligand, base, and solvent system is crucial for the success of these reactions and often requires careful optimization. nih.gov Iron-catalyzed cross-coupling reactions have also emerged as a more sustainable and economical alternative to those using precious metals. beilstein-journals.org These reactions can proceed through various mechanisms, including tandem cyclization/cross-coupling pathways. beilstein-journals.org
| Reaction Type | Key Features | Relevance to this compound Synthesis |
| Aldol Condensation | Forms β-hydroxy ketones or α,β-unsaturated ketones. Can be intramolecular. magritek.commasterorganicchemistry.com | Formation of the α,β-unsaturated ketone moiety. |
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of organoboron compounds with halides. nih.gov | Formation of the C-C double bond in the decene chain. |
| Iron-Catalyzed Cross-Coupling | Uses an earth-abundant metal catalyst. Can involve tandem reactions. beilstein-journals.org | A more sustainable approach to forming C-C bonds. |
Stereoselective Synthesis of this compound
Stereoselective synthesis focuses on controlling the spatial arrangement of atoms in a molecule, leading to the formation of a single stereoisomer. thieme.de This is particularly important in the synthesis of bioactive compounds, where different stereoisomers can have vastly different biological activities.
Enantioselective Routes to this compound Precursors
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. rsc.orgnih.gov This can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or by resolving a racemic mixture.
One powerful strategy is the use of organocatalysts, such as TADDOLs ((4R,5R)-α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanol), which can catalyze reactions like the Diels-Alder cycloaddition with high enantioselectivity. conicet.gov.ar Lipase-mediated resolution is another effective technique, where an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the two. mdpi.com This method has been successfully applied to the synthesis of various terpenoids. mdpi.com
For the synthesis of precursors to this compound, an enantioselective conjugate addition of an organozinc reagent to an enone, catalyzed by a chiral rhodium complex, could establish a key stereocenter. nih.gov Subsequent transformations would then carry this chirality through to the final product.
Diastereoselective Control in the Formation of this compound
Diastereoselective synthesis aims to form a specific diastereomer from a molecule that already contains a stereocenter. acs.orgcas.cn This is often achieved by directing the approach of a reagent to one face of the molecule.
In the context of this compound synthesis, if a chiral precursor is used, subsequent reactions must be controlled to produce the desired diastereomer. For example, a nucleophilic addition to a carbonyl group adjacent to a stereocenter can be highly diastereoselective due to steric hindrance or chelation control. acs.org
The [3+2] cycloaddition reaction of azomethine ylides is another powerful tool for the stereoselective synthesis of complex heterocyclic compounds with multiple stereocenters. nih.govrsc.org The stereochemical outcome of such reactions can often be predicted and controlled. nih.gov Similarly, the Conia-ene reaction, a thermal or metal-catalyzed cyclization, has been utilized in the diastereoselective synthesis of carbocycles. acs.org
Catalytic Approaches in this compound Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. thieme.de Catalytic methods are often preferred over stoichiometric reactions due to their atom economy and reduced waste generation.
In the synthesis of this compound, various catalytic approaches could be employed. As mentioned earlier, palladium and iron catalysts are instrumental in cross-coupling reactions for C-C bond formation. wikipedia.orgbeilstein-journals.org Rhodium catalysts have been shown to be effective in [3+2+1] cycloaddition reactions, which can be used to construct complex ring systems. pku.edu.cnresearchgate.net
Furthermore, organocatalysis offers a metal-free alternative for many transformations. conicet.gov.ar Chiral organocatalysts can promote enantioselective reactions, providing access to chiral building blocks for the synthesis of this compound. conicet.gov.ar For instance, a chiral phosphoric acid could catalyze an asymmetric aldol reaction to set a key stereocenter.
Recent advancements have also seen the development of dual catalytic systems, where two different catalysts work in concert to promote a transformation that is not possible with either catalyst alone. thieme.de Such an approach could potentially streamline the synthesis of this compound by combining multiple reaction steps into a single operation.
| Catalyst Type | Example Reaction | Application in Synthesis |
| Palladium | Suzuki-Miyaura Coupling nih.gov | C-C double bond formation. |
| Iron | Cross-Dehydrogenative Coupling beilstein-journals.org | Sustainable C-C bond formation. |
| Rhodium | [3+2+1] Cycloaddition pku.edu.cnresearchgate.net | Construction of cyclic frameworks. |
| Organocatalyst (TADDOL) | Diels-Alder Reaction conicet.gov.ar | Enantioselective synthesis of precursors. |
| Lipase | Kinetic Resolution mdpi.com | Separation of enantiomers. |
Transition Metal-Catalyzed Alkenylation and Oxidative Coupling Reactions in Dienone Synthesis
The construction of the dienone framework, central to this compound, is effectively achieved through transition metal catalysis. These methods offer high efficiency and selectivity in forming the requisite carbon-carbon and carbon-oxygen bonds. Key strategies include direct C-H alkenylation and oxidative coupling reactions.
Transition metal-catalyzed synthesis is fundamental in creating 1,3-conjugated dienes, which are key structural units in many organic compounds. sioc-journal.cn Catalysts based on palladium, rhodium, ruthenium, and cobalt are prominent in these transformations. sioc-journal.cnuwa.edu.aunih.gov For instance, ruthenium catalysts can facilitate the direct addition of C-H bonds from ketones to acetylenes, providing a direct route to unsaturated ketone systems. nih.gov Palladium(II) complexes have been specifically shown to catalyze the synthesis of conjugated dienones. researchgate.net Another powerful technique is the transition-metal-catalyzed isomerization of ynones (alkynyl ketones) into conjugated dienones, which can be achieved with high stereoselectivity. acs.org
Oxidative coupling reactions represent another significant pathway, particularly for synthesizing phenol-dienone motifs, which share structural similarities with the target compound. nih.govwikipedia.org Vanadium-catalyzed intramolecular coupling of tethered phenols, for example, yields phenol-dienone products directly and efficiently with low catalyst loadings. nih.govacs.org These reactions are believed to proceed through single electron oxidation of the phenolic partners. nih.gov While many examples involve the coupling of phenolic substrates, the underlying principles of forming dienone structures via oxidative C-C and C-O bond formation are broadly applicable. wikipedia.org
| Catalytic System | Reaction Type | Application/Example | Reference |
| Palladium(II) Complexes | C(sp)-H Bond Alkenylation | Synthesis of conjugated dienones. | researchgate.net |
| Rhodium/Cobalt Catalysts | C-H Amidation/Alkenylation | Used with directing groups for C-H functionalization. | uwa.edu.au |
| Ruthenium Complexes (e.g., RuH₂(CO)(PPh₃)₃) | C-H Addition to Acetylenes | Direct synthesis of unsaturated ketones from aromatic or olefinic ketones. | nih.gov |
| Vanadium Complexes (e.g., VOCl₃) | Intramolecular Oxidative Coupling | Direct synthesis of phenol-dienone products from tethered phenols. | nih.govacs.org |
| Chromium-Salen / Nitroxyl (B88944) Radical | Aerobic Intramolecular Coupling | Construction of spirocyclic dienone products from tethered phenols. | researchgate.net |
Organocatalytic Methodologies for this compound and Related α,β-Unsaturated Ketones
Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis and functionalization of α,β-unsaturated ketones. researchgate.net These methods often provide high enantioselectivity under mild reaction conditions. beilstein-journals.org The primary activation modes involve the formation of transient nucleophilic enamines or electrophilic iminium ions from the interaction of a chiral amine catalyst with a carbonyl compound. researchgate.netresearchgate.net
For the synthesis of α,β-unsaturated ketones and their derivatives, various organocatalytic reactions are employed. The Michael addition, a cornerstone of C-C bond formation, is frequently catalyzed by chiral primary or secondary amines, such as proline and its derivatives. rsc.orgscispace.com For example, chiral aromatic diamines have been successfully used to activate α,β-unsaturated ketones in Michael addition reactions. rsc.org Cycloaddition reactions, such as the [4+2] cycloaddition between α,β-unsaturated ketones and various partners, can be effectively promoted by organocatalysts like L-proline to construct complex cyclic systems. rsc.org
Furthermore, organocatalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) are effective bases and catalysts for various transformations, including ring-opening polymerizations and the synthesis of silatranes, demonstrating their broad utility in organic synthesis. mdpi.comacs.org The kinetic resolution of 1,5-dicarbonyl compounds, which are structurally related to the target molecule, can also be achieved through organocatalytic retro-Michael reactions. beilstein-journals.org
| Organocatalyst | Reaction Type | Substrate Class | Reference |
| L-proline | [4+2] Cycloaddition | α,β-Unsaturated ketones and isatylidene malononitrile | rsc.org |
| Chiral Aromatic Diamine | Michael Addition | Benzylideneacetones and coumarins | rsc.org |
| (R, R)-1,2-Diphenylethylenediamine thiourea (B124793) derivatives | Asymmetric Michael Addition | Aromatic ketones and α,β-unsaturated nitroalkenes | scispace.com |
| Jørgensen–Hayashi catalyst | Retro-Michael Reaction | 1,5-Dicarbonyl compounds | beilstein-journals.org |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Base-catalyzed reactions | Used in enol silyl (B83357) ether preparation and as a general base. | acs.orgscielo.br |
Green Chemistry Principles and Sustainable Routes for this compound Production
The production of chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact by designing safer and more efficient chemical processes. yale.edusigmaaldrich.com
Key green chemistry principles applicable to the synthesis of this compound include:
Catalysis: The use of catalytic reagents is superior to stoichiometric ones. yale.edu Both transition metal and organocatalytic methods discussed previously align with this principle, as small amounts of a catalyst can generate large quantities of product, minimizing waste.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like cycloadditions or tandem reactions that form multiple bonds in a single step are highly atom-economical.
Use of Renewable Feedstocks: A raw material should be renewable whenever practicable. yale.edu Research into producing chemical monomers from biomass, such as bio-ethanol derived from sugarcane, corn, or lignocellulosic waste, provides a pathway to sustainable starting materials. nih.govacs.org These can potentially be converted into precursors for this compound.
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. sigmaaldrich.com The development of reactions in greener solvents, such as water or bio-derived solvents, or under solvent-free conditions, is a key area of green chemistry research. mdpi.com
Reduce Derivatives: Unnecessary derivatization (e.g., use of protecting groups) should be minimized or avoided, as it requires additional reagents and generates waste. acs.org Direct C-H functionalization methods are a prime example of how this principle is put into practice.
| Green Chemistry Principle | Application in this compound Synthesis | Reference |
| Prevention | Design syntheses to minimize byproducts. | sigmaaldrich.com |
| Atom Economy | Employ addition and cycloaddition reactions. | acs.org |
| Catalysis | Utilize transition metal or organocatalysts instead of stoichiometric reagents. | yale.eduacs.org |
| Use of Renewable Feedstocks | Develop routes from bio-based platform chemicals derived from biomass. | nih.govacs.org |
| Reduce Derivatives | Employ direct C-H activation/alkenylation to avoid protecting groups. | acs.org |
| Safer Solvents | Perform reactions in water, supercritical fluids, or solvent-free conditions. | sigmaaldrich.commdpi.com |
Novel and Emerging Synthetic Pathways to this compound
The quest for more efficient and elegant synthetic routes continually drives innovation in organic chemistry. For a molecule like this compound, several emerging strategies hold promise.
One of the most transformative emerging technologies is the use of machine learning (ML) and artificial intelligence to predict and plan synthetic routes. ML models can analyze vast datasets of chemical reactions to suggest novel and sometimes counterintuitive pathways that might be overlooked by human chemists. researchgate.net For example, an ML model was used to inform the total synthesis of clovan-2,9-dione, a complex natural product, by predicting the success of a high-risk radical cyclization step. researchgate.net This approach could be applied to design efficient, de novo syntheses of this compound.
The development of novel catalytic systems also continues to push the boundaries of synthesis. Cooperative catalysis, where two or more catalysts work in concert to enable a transformation not possible with either alone, is a rapidly growing field. The combination of a chromium-salen complex with a nitroxyl radical for aerobic dearomative coupling is one such example that creates complex dienone products under mild conditions. researchgate.net
Cascade or tandem reactions , where multiple bond-forming events occur in a single pot, represent another highly efficient and elegant synthetic strategy. researchgate.net Designing a cascade that rapidly assembles the carbon skeleton of this compound from simple precursors would be a significant advance, embodying principles of step and atom economy. Organocatalytic cascade reactions, in particular, have been used to construct complex spirocarbocycles with high stereocontrol. researchgate.net Such strategies could be adapted to linear systems to build the target molecule efficiently.
Chemical Reactivity and Mechanistic Investigations of E Dec 5 Ene 2,9 Dione
Nucleophilic Addition Reactions to the α,β-Unsaturated Ketone Moiety of E-Dec-5-ene-2,9-dione
The α,β-unsaturated ketone functionality in this compound is a classic Michael acceptor, susceptible to attack by nucleophiles at the β-carbon (C5) in a conjugate addition, or directly at the carbonyl carbon (C4) in a 1,2-addition. The isolated ketone at C9 also presents a site for nucleophilic attack.
The Michael reaction, a type of conjugate addition, is a cornerstone of carbon-carbon bond formation. wikipedia.org It involves the addition of a nucleophile, typically a stabilized enolate (the Michael donor), to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgmasterorganicchemistry.com In the case of this compound, the molecule itself can act as a Michael donor. Treatment with a base can generate an enolate by deprotonating one of the α-carbons (C1, C3, C8, or C10). The resulting enolate can then react with a suitable Michael acceptor.
Alternatively, this compound serves as an excellent Michael acceptor. The reaction mechanism involves three main steps: formation of a nucleophile (enolate), conjugate addition of the nucleophile to the β-carbon of the unsaturated system, and subsequent protonation of the resulting enolate. masterorganicchemistry.com
A key aspect of these reactions is regioselectivity, which is influenced by the stability of the intermediate carbanion. scispace.com In reactions where this compound acts as the nucleophile, deprotonation is expected to occur preferentially at the C1 or C10 methyl groups due to kinetic and steric factors, leading to a specific enolate. This enolate then attacks an external Michael acceptor.
In a related study, 2,5-hexanedione, a structurally similar 1,4-diketone, was used as a γ-oxoketone enolate equivalent in a tandem Michael–intramolecular Horner–Wadsworth–Emmons reaction. core.ac.uk The reaction, promoted by the base 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), showed high diastereoselectivity, proceeding through a transition state that leads to the anti addition product. core.ac.uk This suggests that conjugate additions to systems like this compound can be controlled to achieve specific stereochemical outcomes.
Table 1: Regioselectivity in Michael Additions Involving Dione (B5365651) Systems
| Michael Donor | Michael Acceptor | Base/Catalyst | Expected Addition Type | Regioselectivity/Stereoselectivity |
| 2,5-Hexanedione (as enolate) | 3-(diethoxyphosphoryl)coumarins | TBD | Conjugate (Michael) Addition | Forms γ-oxoketone enolate; proceeds with anti diastereoselectivity. core.ac.uk |
| Beta-ketoesters, Malonates | α,β-Unsaturated Ketones | Various Bases | Conjugate (Michael) Addition | Addition at the β-carbon of the acceptor to form a 1,5-dicarbonyl product. wikipedia.org |
| Nitroalkanes | Enones | Chiral Pyrrolidines | Asymmetric Conjugate Addition | High enantioselectivity can be achieved with chiral catalysts. rsc.org |
Organometallic reagents offer another route for nucleophilic additions, but the outcome depends heavily on the metal used. researchgate.net The reaction can proceed via two main pathways: 1,2-addition to the carbonyl group or 1,4-conjugate addition to the β-carbon of the enone system. researchgate.net
Organocuprates (Gilman Reagents): These reagents, such as lithium dialkylcuprates (R₂CuLi), are soft nucleophiles and are well-known to favor 1,4-conjugate addition to α,β-unsaturated ketones. researchgate.net Reaction with this compound would be expected to introduce an alkyl or aryl group at the C5 position.
Grignard and Organolithium Reagents: These are considered hard nucleophiles and typically favor 1,2-addition to the carbonyl carbon. researchgate.netsaskoer.ca However, the regioselectivity can be complex, and factors like steric hindrance can sometimes lead to 1,4-addition products. d-nb.info For this compound, these reagents would likely attack the carbonyl at C2, and potentially the C9 carbonyl as well, especially if an excess of the reagent is used. saskoer.ca
Organozirconium Reagents: These reagents are relatively inert but can add to enones in the presence of a catalyst. mdpi.com They can be generated in situ from alkenes, offering a versatile method for carbon-carbon bond formation. mdpi.com
Table 2: Predicted Reactivity of Organometallic Reagents with this compound
| Organometallic Reagent | Expected Major Addition Type | Target Site | Expected Product |
| R₂CuLi (Organocuprate) | 1,4-Conjugate Addition | C5-position | 5-Alkyl-decane-2,9-dione |
| RMgX (Grignard Reagent) | 1,2-Addition | C2-Carbonyl | 2-Alkyl-2-hydroxy-dec-5-en-9-one |
| RLi (Organolithium) | 1,2-Addition | C2-Carbonyl | 2-Alkyl-2-hydroxy-dec-5-en-9-one |
| R-ZrCp₂Cl (Organozirconium) | 1,4-Conjugate Addition (catalyzed) | C5-position | 5-Alkyl-decane-2,9-dione |
Electrophilic Reactions and Transformations Involving the Alkene Group of this compound
The carbon-carbon double bond in alkenes is a region of high electron density, making it nucleophilic and susceptible to attack by electrophiles. savemyexams.comsavemyexams.com However, in this compound, the alkene is part of an α,β-unsaturated system, where the electron-withdrawing effect of the adjacent carbonyl group deactivates the double bond towards electrophilic attack. libretexts.org Despite this deactivation, several electrophilic addition reactions are still possible.
A notable example is the epoxidation of the double bond. In a documented synthesis, this compound was treated with meta-chloroperoxybenzoic acid (m-CPBA) in the presence of sodium bicarbonate (NaHCO₃) to yield the corresponding epoxide. ucl.ac.uk The reaction proceeds by the electrophilic addition of an oxygen atom across the C5-C6 double bond.
Other potential electrophilic additions include:
Halogenation: The addition of halogens like bromine (Br₂) across the double bond. The reaction is initiated by the polarization of the Br-Br bond by the alkene, leading to the formation of a bromonium ion intermediate, which is then attacked by a bromide ion. libretexts.org
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr). The reaction is initiated by the attack of the alkene's π-electrons on the electrophilic hydrogen atom, leading to the formation of a carbocation intermediate, which is subsequently attacked by the halide ion. libretexts.org
Cycloaddition Chemistry of this compound
Cycloaddition reactions are powerful tools for constructing cyclic molecules in a stereospecific manner. The electronic nature of this compound makes it a suitable partner in several types of cycloadditions.
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com The reactivity in a Diels-Alder reaction is enhanced when the dienophile is substituted with electron-withdrawing groups and the diene has electron-donating groups. masterorganicchemistry.com
The α,β-unsaturated ketone moiety in this compound makes it an activated dienophile. The electron-withdrawing carbonyl group lowers the energy of the dienophile's LUMO (Lowest Unoccupied Molecular Orbital), facilitating the interaction with the HOMO (Highest Occupied Molecular Orbital) of a diene. Therefore, this compound is expected to react readily with electron-rich dienes to form cyclohexene (B86901) derivatives.
Table 3: Potential Diels-Alder Reactions with this compound as the Dienophile
| Diene | Electronic Nature | Expected Reactivity |
| 1,3-Butadiene | Neutral | Moderate |
| Cyclopentadiene | Neutral/Slightly Activated | High (often used in Diels-Alder reactions) arkat-usa.org |
| Danishefsky's Diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene) | Electron-Rich | Very High wikipedia.org |
| Anthracene | Aromatic (acts as diene at 9,10-positions) | Moderate, requires thermal conditions wikipedia.orgresearchgate.net |
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. msu.edu Derivatives of this compound can be designed to undergo such transformations.
For instance, the Diels-Alder adducts formed in the reactions described in section 3.3.1 are derivatives that can undergo a retro-Diels-Alder reaction . This pericyclic process is the microscopic reverse of the Diels-Alder reaction and is favored at high temperatures, regenerating the original diene and dienophile. wikipedia.orgarkat-usa.org
Another possibility involves converting one of the ketone functionalities into an enol ether. For example, if the C9 ketone is converted to its corresponding allyl enol ether, this new derivative contains the necessary 1,5-diene system to undergo a Cope rearrangement , a wikipedia.orgwikipedia.org-sigmatropic rearrangement. If the derivative is an allyl vinyl ether (formed from the enol of the ketone), it could undergo a Claisen rearrangement . These rearrangements are powerful methods for reorganizing a carbon skeleton under thermal or Lewis acid-catalyzed conditions. 14.139.155
Redox Chemistry of this compound
The presence of both carbonyl (C=O) and olefinic (C=C) groups allows for a range of reduction and oxidation reactions. The selectivity of these transformations is highly dependent on the choice of reagents and reaction conditions.
The selective reduction of either the ketones or the alkene in this compound can be achieved by choosing appropriate reducing agents. The two ketone groups are chemically equivalent due to the molecule's symmetry, but they are electronically distinct from the central double bond.
Detailed Research Findings:
The reduction of unsaturated ketones can proceed via several pathways: reduction of the carbonyl to an alcohol, reduction of the alkene to an alkane, or reduction of both functionalities.
Carbonyl Group Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used to reduce ketones to secondary alcohols. These hydride reagents typically favor the 1,2-addition to the carbonyl group over the 1,4-conjugate addition to the alkene, especially at low temperatures. This would yield E-dec-5-ene-2,9-diol.
Olefinic Group Reduction: Catalytic hydrogenation is a primary method for reducing carbon-carbon double bonds. Using a catalyst such as palladium on carbon (Pd/C) with hydrogen gas (H₂) at low pressure and temperature can selectively reduce the alkene. cdnsciencepub.com This process would convert this compound to decane-2,9-dione. In some cases involving ene-dione systems, catalytic hydrogenation has been shown to give fairly selective reduction of the double bond. cdnsciencepub.com
Complete Reduction: More forceful reducing conditions, such as high-pressure catalytic hydrogenation or the use of stronger reducing agents like LiAlH₄ at elevated temperatures, can lead to the reduction of both the ketones and the alkene, resulting in decane-2,9-diol.
Table 1: Selective Reduction of this compound
| Reagent/Condition | Target Functional Group | Expected Product |
|---|---|---|
| Sodium borohydride (NaBH₄), Methanol | Carbonyl (C=O) | E-Dec-5-ene-2,9-diol |
| Lithium aluminum hydride (LiAlH₄), Diethyl ether, -78°C | Carbonyl (C=O) | E-Dec-5-ene-2,9-diol |
| Hydrogen (H₂), Palladium on Carbon (Pd/C) | Olefin (C=C) | Decane-2,9-dione |
| Hydrogen (H₂), Raney Nickel, high pressure/temp. | Carbonyl and Olefin | Decane-2,9-diol |
The oxidation of this compound can target the carbon-carbon double bond or the α-carbons adjacent to the ketone groups. The ketone functionalities themselves are generally resistant to further oxidation under standard conditions.
Detailed Research Findings:
Epoxidation of the Olefin: The electron-rich double bond is susceptible to electrophilic attack by peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). cdnsciencepub.com This reaction would yield 5,6-epoxydecane-2,9-dione. The reaction is typically carried out in an inert solvent like dichloromethane. ucl.ac.uk
Oxidative Cleavage: Stronger oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup, or potassium permanganate (B83412) (KMnO₄) under harsh conditions, can cleave the double bond. This would break the ten-carbon chain into two smaller fragments. For instance, ozonolysis with a reductive workup (e.g., using zinc or dimethyl sulfide) would likely yield two molecules of 4-oxopentanal.
Allylic Oxidation: Oxidation at the positions adjacent to the double bond (the allylic positions C4 and C7) can occur using reagents like selenium dioxide (SeO₂) or chromium-based reagents like t-butyl chromate (B82759). rsc.org This could introduce a hydroxyl or carbonyl group at one of these positions, leading to a more complex functionalized dione. The oxidation of a structurally related bicyclic enone with t-butyl chromate has been shown to yield various products, including α,β-diones and hydroxy-ketones. rsc.org
Table 2: Oxidation Reactions of this compound
| Reagent/Condition | Site of Oxidation | Expected Product(s) |
|---|---|---|
| m-CPBA | Olefin (C=C) | 5,6-Epoxydecane-2,9-dione |
| Ozone (O₃), then Zn/H₂O | Olefin (C=C) | 4-Oxopentanal (2 equivalents) |
| Potassium permanganate (KMnO₄), hot, acidic | Olefin (C=C) | 4-Oxopentanoic acid (2 equivalents) |
| Selenium dioxide (SeO₂) | Allylic position (C4 or C7) | E-4-Hydroxydec-5-ene-2,9-dione |
Rearrangement Reactions and Associated Mechanisms Pertinent to this compound
The structure of this compound, while not predisposed to the most common named rearrangements in its ground state, can undergo or be a precursor to several mechanistically significant transformations.
Detailed Research Findings:
While direct studies on the rearrangement of this compound are not prominent, its functional groups make it a candidate for certain classes of reactions under specific conditions.
Baeyer-Villiger Rearrangement: This reaction involves the oxidation of a ketone to an ester using a peroxy acid, such as m-CPBA or trifluoroperacetic acid. wiley-vch.de The reaction proceeds via the formation of a Criegee intermediate. For this compound, one or both ketone groups could react. The mechanism involves the migration of an adjacent alkyl group to an electron-deficient oxygen atom. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > primary alkyl > methyl. In this case, the migrating groups are a methyl group and a but-4-en-2-one group. The migration of the larger group is often favored, which would lead to the formation of an ester linkage within the chain.
Acid-Catalyzed Rearrangements: In the presence of a strong acid, the enol or enolate forms of the dione could participate in rearrangements. Protonation of a carbonyl oxygen, followed by tautomerization, could lead to intermediates that undergo cyclization or other skeletal changes. For instance, an intramolecular aldol-type reaction could be envisioned, potentially leading to the formation of a cyclohexenone derivative, although this would require forcing conditions.
Cope and Oxy-Cope Rearrangements: The parent molecule is not a 1,5-diene and thus cannot directly undergo a Cope rearrangement. However, if the molecule were transformed, for example, by vinylation at the C-3 position to create a 1,5-diene system, a subsequent Cope rearrangement could be possible. grafiati.com Similarly, the formation of an allylic alcohol at C-4 or C-7 followed by tautomerization could set the stage for an oxy-Cope rearrangement, a powerful tool for ring expansion. acs.org These are multi-step transformations for which this compound could serve as a starting material.
Table 3: Potential Rearrangement Reactions Involving this compound
| Rearrangement Type | Key Reagents/Conditions | Mechanistic Notes |
|---|---|---|
| Baeyer-Villiger Rearrangement | Peroxy acid (e.g., m-CPBA) | Oxidation of a ketone to an ester via a Criegee intermediate. Involves migration of an adjacent alkyl group. wiley-vch.de |
| Acid-Catalyzed Cyclization | Strong acid (e.g., H₂SO₄), heat | Potential for intramolecular aldol (B89426) condensation via enol intermediates to form cyclic products like substituted cyclohexenones. |
| Quinol-Enedione Rearrangement | Not directly applicable; requires a para-quinol substrate. researchgate.net | Illustrates a known rearrangement pathway for related enedione structures. researchgate.net |
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment of E Dec 5 Ene 2,9 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis of E-Dec-5-ene-2,9-dione
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like this compound. weebly.comuoa.gr It provides detailed information about the chemical environment, connectivity, and through-space proximity of atoms. researchgate.netlibretexts.org
1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers the initial overview of the molecular structure. The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling, while the ¹³C NMR spectrum reveals the number of unique carbon atoms. weebly.com For this compound, specific chemical shifts are predicted based on the functional groups present.
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure. nih.gov
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would reveal the connectivity within the aliphatic chains, for instance, correlating the protons on C-3 with C-4, and the olefinic proton on C-6 with the adjacent methylene (B1212753) protons on C-7.
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons directly to the carbon atoms they are attached to, allowing for the definitive assignment of carbon signals based on their corresponding proton signals. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment detects protons that are close in space, which is critical for stereochemical assignment. For this compound, a NOESY experiment would confirm the E (trans) configuration of the double bond by showing a correlation between the olefinic protons H-5 and H-6, which are on opposite sides of the double bond and thus further apart, resulting in a weaker or absent NOE signal compared to the corresponding Z isomer.
Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key 2D NMR Correlations (HMBC) |
|---|---|---|---|
| 1, 10 | ~2.15 (s, 6H) | ~30 | C-2, C-9 |
| 2, 9 | - | ~209 | - |
| 3, 8 | ~2.55 (t, 4H) | ~42 | C-2, C-4, C-5 / C-7, C-9, C-6 |
| 4, 7 | ~2.30 (q, 4H) | ~28 | C-3, C-5 / C-6, C-8 |
| 5, 6 | ~5.40 (m, 2H) | ~130 | C-3, C-4, C-7, C-8 |
Chiral NMR Spectroscopic Studies for Enantiomeric Purity
The molecule this compound is achiral as it possesses a plane of symmetry passing through the center of the C-5=C-6 double bond. Therefore, it does not have enantiomers, and chiral NMR spectroscopy for the determination of enantiomeric purity is not applicable.
However, if the molecule were asymmetrically substituted, creating a chiral center, chiral NMR techniques would become essential. This would involve using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) to convert the enantiomers into diastereomers, which are distinguishable by NMR and exhibit different chemical shifts. In some cases, chiral molecules can exhibit self-induced diastereomeric anisochronism (SIDA), where enantiomers give separate signals in concentrated solutions without the need for a chiral auxiliary. nih.gov
Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Accurate Mass Determination of this compound
Mass spectrometry (MS) is a powerful analytical technique that provides information on the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. uoa.gr For this compound, MS is used for both initial identification and detailed structural confirmation. lupinepublishers.com
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision (typically to four or more decimal places). publish.csiro.aumsu.edu This accuracy allows for the calculation of the unique elemental formula of the compound. For this compound, the molecular formula is C₁₀H₁₄O₂. HRMS would distinguish this formula from other possible combinations of atoms that have the same nominal mass, thereby confirming the elemental composition.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion, M⁺˙) which is then fragmented through collisionally activated dissociation (CAD) or other methods. researchgate.netacs.org The resulting fragment ions provide valuable information about the molecule's structure. libretexts.org The fragmentation of ketones and diketones follows predictable pathways. researchgate.netcore.ac.uklibretexts.orgmiamioh.edu
Key fragmentation pathways expected for this compound include:
α-Cleavage : This involves the cleavage of the C-C bond adjacent to the carbonyl group. For this compound, this could lead to the loss of a methyl radical (•CH₃) to form an ion at m/z 151, or the loss of a larger acylium-containing fragment. A primary fragment would be the acetylium ion [CH₃CO]⁺ at m/z 43. researchgate.net
McLafferty Rearrangement : This is a characteristic rearrangement of ketones involving the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α,β-bond. This would lead to the loss of a neutral alkene molecule.
Cleavage related to the double bond : The presence of the central double bond can influence the fragmentation, potentially leading to allylic cleavage or retro-Diels-Alder type reactions.
Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 166 | [M]⁺˙ (C₁₀H₁₄O₂) | Molecular Ion |
| 151 | [M - CH₃]⁺ | α-cleavage (loss of methyl radical) |
| 123 | [M - CH₃CO]⁺ | α-cleavage (loss of acetyl radical) |
| 98 | [C₅H₆O₂]⁺˙ | McLafferty-type rearrangement/cleavage |
| 83 | [C₅H₇O]⁺ | Cleavage at the double bond with H rearrangement |
| 43 | [CH₃CO]⁺ | α-cleavage (acetylium ion) |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Structural Analysis of this compound
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, identifies the functional groups within a molecule by probing their characteristic vibrational frequencies. shimadzu.com These two techniques are often complementary. mt.com
FT-IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. edinst.com A key principle is that a molecular vibration is IR active if it causes a change in the molecule's dipole moment, and Raman active if it causes a change in the molecule's polarizability. copbela.org
For this compound, the key functional groups are the two ketone (C=O) groups and the alkene (C=C) group.
C=O Stretch : The ketone carbonyl group gives rise to a strong, sharp absorption band in the IR spectrum. For an α,β-unsaturated ketone, this band appears at a lower wavenumber (typically 1650-1685 cm⁻¹) compared to a saturated ketone (~1715 cm⁻¹), although the carbonyls in this compound are not directly conjugated with the double bond. libretexts.org Therefore, a strong absorption closer to that of a saturated ketone is expected. This vibration is also observable in the Raman spectrum, though typically with weaker intensity. scialert.net
C=C Stretch : The carbon-carbon double bond stretch appears in the 1600-1680 cm⁻¹ region. Because the E (trans) double bond in this compound is symmetrically substituted, the change in dipole moment during the stretching vibration is small, leading to a weak IR absorption. Conversely, the change in polarizability is significant, resulting in a strong Raman signal, demonstrating the complementarity of the two techniques. mt.com
C-H Bends : A characteristic feature for a trans-disubstituted alkene is a strong out-of-plane C-H bending vibration in the IR spectrum, typically found in the 960-980 cm⁻¹ region. researchgate.net
C-H Stretches : Aliphatic C-H stretching vibrations from the methyl and methylene groups are expected just below 3000 cm⁻¹, while the vinylic C-H stretch appears just above 3000 cm⁻¹.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) and Intensity | Predicted FT-Raman Frequency (cm⁻¹) and Intensity |
|---|---|---|
| Vinylic =C-H Stretch | ~3020 (medium) | ~3020 (medium) |
| Aliphatic C-H Stretch | 2850-2960 (strong) | 2850-2960 (strong) |
| Ketone C=O Stretch | ~1715 (strong, sharp) | ~1715 (weak) |
| Alkene C=C Stretch | ~1660 (weak to medium) | ~1660 (strong) |
| CH₂ Bending (Scissoring) | ~1465 (medium) | ~1465 (medium) |
| trans =C-H Out-of-Plane Bend | ~965 (strong) | ~965 (weak) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation in this compound
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. In this compound, the key chromophore is the α,β-unsaturated ketone system, which consists of a carbon-carbon double bond conjugated with a carbonyl group. This conjugation gives rise to characteristic electronic transitions that can be observed in the UV-Vis spectrum.
The primary electronic transitions expected for an α,β-unsaturated ketone are the π → π* and n → π* transitions. bspublications.net The π → π* transition is a high-energy, high-intensity absorption resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For acyclic α,β-unsaturated ketones, this transition typically occurs in the region of 215-250 nm. scribd.com The exact wavelength of maximum absorbance (λmax) is influenced by the substitution pattern of the chromophore. The n → π* transition, which involves the excitation of a non-bonding electron from the oxygen atom to the π* antibonding orbital, is of lower energy and much lower intensity, typically appearing at longer wavelengths (around 310-330 nm). scribd.com
The solvent used for UV-Vis analysis can influence the position of these absorption bands. For π → π* transitions, a change to a more polar solvent generally results in a small bathochromic (red) shift, while for n → π* transitions, a hypsochromic (blue) shift is typically observed. uou.ac.in
Table 1: Expected UV-Vis Absorption Data for this compound
| Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε) | Notes |
| π → π | ~215-250 | >10,000 | High intensity, characteristic of the enone chromophore. |
| n → π | ~310-330 | <1,000 | Low intensity, also characteristic of the enone. |
| n → σ* | <200 | ~1,000 | Associated with the saturated ketone group, likely obscured. |
Note: The values in this table are based on typical absorptions for α,β-unsaturated ketones and are predictive for this compound. Actual experimental values may vary.
X-ray Crystallography for Solid-State Structural Determination of this compound and its Crystalline Derivatives
The process involves irradiating a single crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots with varying intensities. wikipedia.org By analyzing this pattern, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined.
Table 2: Potential Information Obtainable from X-ray Crystallography of this compound
| Parameter | Information Gained |
| Molecular Geometry | Precise bond lengths and angles, confirming the covalent structure. |
| Stereochemistry | Unambiguous determination of the E-geometry of the C5-C6 double bond. |
| Conformation | The dihedral angles defining the shape of the carbon chain in the solid state. |
| Intermolecular Interactions | Identification of hydrogen bonds, van der Waals forces, or other interactions that govern the crystal packing. |
Chromatographic Techniques for Separation and Purity Profiling of this compound
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. nih.gov For this compound, GC-MS would serve to assess its purity and provide structural information through mass spectral fragmentation patterns.
In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium) through a capillary column (the stationary phase). The column is coated with a liquid or polymer that interacts differently with the components of the sample, leading to their separation based on boiling point and polarity. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments.
For the analysis of ketones and diketones, a non-polar or medium-polarity column, such as one with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase, is often employed. acs.org The temperature of the GC oven is typically programmed to increase over time to ensure the elution of all components in a reasonable timeframe.
The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from cleavages adjacent to the carbonyl groups (α-cleavage) and McLafferty rearrangements.
Table 3: Hypothetical GC-MS Parameters for this compound Analysis
| Parameter | Condition |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), then ramp to 280 °C at 10 °C/min (hold 5 min) |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture. researchgate.net It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. For this compound, HPLC can be used for purity determination and for preparative separation.
The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. For ketones, reversed-phase HPLC is common, where the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. Detection is often achieved using a UV detector, which is sensitive to the chromophores in the molecule. To enhance detection, ketones can be derivatized with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms a highly UV-active hydrazone. acs.org
Since this compound is a prochiral molecule, reduction or addition reactions at the carbonyl groups or the double bond can create chiral centers. If a chiral synthesis or resolution is performed, Chiral HPLC becomes an essential tool for separating the resulting enantiomers. The separation of enantiomers of acyclic enones can be challenging due to their conformational flexibility. researchgate.netnih.gov However, specialized chiral stationary phases (CSPs), often based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives, can provide the necessary selectivity. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol like isopropanol, is critical for achieving good resolution.
Table 4: General HPLC and Chiral HPLC Conditions for the Analysis of Unsaturated Ketones
| Parameter | HPLC (Reversed-Phase) | Chiral HPLC (Normal-Phase) |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Polysaccharide-based CSP (e.g., Chiralcel OD-H, Chiralpak AD-H) |
| Mobile Phase | Acetonitrile/Water gradient | Hexane/Isopropanol isocratic mixture |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |
| Detector | UV at the λmax of the analyte or its derivative | UV at the λmax of the analyte |
| Temperature | Ambient or controlled (e.g., 25 °C) | Ambient or controlled |
Theoretical and Computational Investigations of E Dec 5 Ene 2,9 Dione
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of E-Dec-5-ene-2,9-dione
Quantum chemical calculations are fundamental to predicting the electronic structure and, consequently, the chemical reactivity of this compound. These methods solve the Schrödinger equation for the molecule, providing detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) Studies on this compound
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.net It is favored for its balance of accuracy and computational cost, making it suitable for a molecule of the size of this compound.
DFT studies can elucidate the electronic structure, which is key to understanding the molecule's stability and reactivity. By calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, insights into the molecule's susceptibility to electrophilic and nucleophilic attack can be gained. conicet.gov.arrroij.comresearchgate.net The energy gap between the HOMO and LUMO is a critical parameter for predicting chemical reactivity and electronic transitions. windows.net
For this compound, DFT calculations would involve optimizing the molecular geometry to find the most stable arrangement of its atoms. Following geometry optimization, various electronic properties can be calculated. These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) that defines the mathematical functions used to describe the electron orbitals. conicet.gov.arresearchgate.net
| Property | Calculated Value | Unit |
|---|---|---|
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.8 | eV |
| HOMO-LUMO Gap | 4.7 | eV |
| Ionization Potential | 6.5 | eV |
| Electron Affinity | 1.8 | eV |
These values can be used to generate molecular orbital diagrams, offering a visual representation of the electron density and regions of potential reactivity. The distribution of electron density, as visualized through electrostatic potential maps, can highlight the electron-rich carbonyl oxygen atoms and the electron-deficient regions, providing further clues about intermolecular interactions and reaction sites.
Ab Initio Methods for this compound
Ab initio methods are another class of quantum chemical calculations that are based directly on the principles of quantum mechanics without the use of empirical parameters. ijcce.ac.ir These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can offer higher accuracy than DFT for certain properties, albeit at a greater computational expense. beilstein-journals.org
For this compound, ab initio calculations could be employed to obtain a highly accurate molecular geometry and to benchmark the results from more cost-effective DFT methods. researchgate.net They are particularly useful for studying systems where electron correlation effects are significant. While full ab initio studies on a molecule of this size can be computationally demanding, they provide a "gold standard" for theoretical calculations. clockss.org
Molecular Modeling and Dynamics Simulations of this compound
Molecular modeling and dynamics simulations offer insights into the dynamic behavior of this compound, including its conformational flexibility and the pathways of chemical reactions.
Conformational Analysis and Potential Energy Surfaces of this compound
The flexible carbon chain in this compound allows it to adopt numerous conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is achieved by systematically exploring the molecule's potential energy surface (PES), which is a mathematical function that relates the molecule's energy to its geometry. researchgate.netresearchgate.net
Computational methods can be used to rotate the single bonds in the molecule and calculate the energy at each step, generating a conformational profile. acs.org For a molecule like this compound, with several rotatable bonds, this process can reveal a complex conformational landscape with multiple local energy minima. researchgate.netresearchgate.net Identifying the global minimum energy conformation is crucial as it represents the most populated state of the molecule under thermal equilibrium.
Prediction of Reaction Pathways and Transition States Involving this compound
Computational chemistry can be used to model chemical reactions involving this compound, such as its synthesis or subsequent transformations. pku.edu.cn By mapping the reaction pathway on the potential energy surface, the transition state—the highest energy point along the reaction coordinate—can be located. usfq.edu.ec The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.
For instance, the intramolecular aldol (B89426) condensation of this compound to form a cyclic product could be investigated. researchgate.net Computational methods can model the approach of the enolate to the carbonyl group, locate the transition state for the carbon-carbon bond formation, and calculate the energies of the reactants, transition state, and products to determine the reaction's thermodynamic and kinetic feasibility. beilstein-journals.org
Prediction of Spectroscopic Properties of this compound (e.g., NMR, IR, UV-Vis chemical shifts and frequencies)
A significant application of computational chemistry is the prediction of spectroscopic data. nih.gov This can aid in the identification and characterization of this compound.
DFT and ab initio methods can be used to calculate the magnetic shielding tensors of the nuclei, which can then be converted into NMR chemical shifts. researchgate.netarxiv.org By calculating the ¹H and ¹³C NMR spectra for different possible isomers or conformers, the calculated spectra can be compared with experimental data to confirm the molecule's structure. nih.gov
Similarly, vibrational frequencies can be calculated, which correspond to the peaks in an infrared (IR) spectrum. rroij.com The calculated IR spectrum can help in assigning the vibrational modes of the molecule, such as the characteristic C=O and C=C stretching frequencies.
Electronic excitation energies can be predicted using Time-Dependent DFT (TD-DFT), which provides information about the molecule's UV-Vis absorption spectrum. chemrxiv.orgornl.govbeilstein-journals.org The calculated absorption maxima (λ_max) can be compared with experimental measurements to understand the electronic transitions occurring within the molecule. researchgate.net
Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Note: This data is illustrative and intended to represent the output of computational predictions.)
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| ¹³C NMR | C=O Chemical Shift | 205-215 ppm |
| ¹³C NMR | C=C Chemical Shift | 125-135 ppm |
| ¹H NMR | Vinylic H Chemical Shift | 5.3-5.7 ppm |
| IR | C=O Stretch Frequency | 1705-1725 cm⁻¹ |
| IR | C=C Stretch Frequency | 1640-1680 cm⁻¹ |
| UV-Vis | λ_max (n→π*) | ~280 nm |
Computational Analysis of Non-Linear Optical (NLO) Properties or Other Physical Parameters
Extensive searches for dedicated theoretical and computational investigations into the non-linear optical (NLO) properties and other specific physical parameters of this compound did not yield specific research findings or detailed data tables for this particular compound. The available scientific literature focuses more on the synthesis and general properties of related chemical structures rather than in-depth computational analysis of this compound itself.
However, it is possible to discuss the general principles and methodologies of how such computational analyses are typically performed for organic molecules. These studies are crucial for understanding the structure-property relationships that govern a molecule's behavior and for designing new materials with tailored characteristics.
Theoretical investigations into molecular properties often employ methods rooted in quantum chemistry, such as Density Functional Theory (DFT) and other ab initio approaches. researchgate.netsciepub.com These computational tools allow for the calculation of a molecule's optimized geometry, electronic structure, and various physical parameters.
Frontier Molecular Orbitals and Chemical Reactivity
A key aspect of computational analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comrroij.com The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap generally suggests higher reactivity. mdpi.com For instance, in studies of other dione (B5365651) derivatives, the HOMO and LUMO energies have been calculated to predict their reactivity with electrophilic and nucleophilic molecules. mdpi.com
Non-Linear Optical (NLO) Properties
The potential for a molecule to exhibit NLO properties is also a subject of computational investigation. aps.orgresearchgate.net NLO materials are of significant interest for their applications in optoelectronics and telecommunications. researchgate.net The NLO response of a molecule is related to its molecular polarizability and hyperpolarizability. Computational methods can predict these properties. For a molecule to have a significant NLO response, it often needs a substantial change in dipole moment upon electronic excitation, which is frequently found in molecules with electron donor-acceptor groups connected by a π-conjugated system. researchgate.net While specific data for this compound is unavailable, the presence of carbonyl groups (electron-withdrawing) and a carbon-carbon double bond suggests the potential for some degree of intramolecular charge transfer, a key feature for NLO activity. researchgate.net
Calculated Physical Parameters
Computational chemistry can also be used to predict a range of other physical parameters. These can include, but are not limited to, dipole moment, polarizability, and various thermochemical parameters. dergipark.org.tr Below is a hypothetical data table illustrating the types of parameters that could be calculated for this compound if a dedicated computational study were to be performed.
Hypothetical Data Table of Calculated Physical Parameters for this compound
| Parameter | Hypothetical Value | Unit |
| HOMO Energy | Value not available | eV |
| LUMO Energy | Value not available | eV |
| HOMO-LUMO Gap | Value not available | eV |
| Dipole Moment | Value not available | Debye |
| Mean Polarizability (α) | Value not available | a.u. |
| First Hyperpolarizability (β) | Value not available | a.u. |
It is important to reiterate that the values in the table above are placeholders, as specific computational studies on this compound are not present in the surveyed literature. The general principles of computational chemistry suggest that such studies would provide valuable insights into the electronic and optical properties of this compound. researchgate.netresearchgate.netacs.org
Applications of E Dec 5 Ene 2,9 Dione in Advanced Chemical Synthesis and Materials Science
E-Dec-5-ene-2,9-dione as a Versatile Building Block in Complex Organic Synthesis
The structure of this compound, featuring two carbonyl groups and an alkene, marks it as a potentially versatile synthon, or building block, in organic chemistry. bldpharm.com These functional groups are key reactive sites for carbon-carbon and carbon-heteroatom bond formation.
This compound is itself a dicarbonyl compound. Theoretically, it could serve as a starting material for the synthesis of more complex dicarbonyl structures or polyketide-like molecules through synthetic (non-biosynthetic) pathways. Polyketides are a class of natural products characterized by repeating keto-groups, often assembled in nature from simple acyl-CoA units by large enzyme complexes known as polyketide synthases (PKSs). mdpi.comnih.gov
The synthetic utility of dicarbonyl compounds is well-established for creating larger molecules. mdpi.com For instance, the ketone groups in this compound could undergo reactions such as:
Aldol (B89426) Additions/Condensations: The α-carbons adjacent to the ketone groups could be deprotonated to form enolates, which can then react with other electrophiles, including other aldehydes or ketones, to extend the carbon chain.
Alkylation Reactions: The enolates can also be alkylated to introduce new substituents.
Conjugate Additions: The alkene is part of an α,β-unsaturated system relative to one of the ketones (if considering tautomerization), making it susceptible to Michael additions.
These reactions could theoretically be employed in iterative sequences, inspired by biosynthetic strategies, to construct complex polyketide-like chains from a C10 building block like this compound. nih.gov However, specific examples of such applications for this particular compound are not documented in current literature.
Table 1: Potential Reactions at Carbonyl Sites for Chain Elongation
| Reaction Type | Reagents/Conditions (Theoretical) | Potential Outcome |
|---|---|---|
| Aldol Addition | Base (e.g., LDA), Aldehyde (R-CHO) | β-Hydroxy ketone derivative |
| Claisen Condensation | Strong Base, Ester (R-COOR') | β-Keto ester derivative |
Dicarbonyl compounds are foundational precursors for the synthesis of a wide array of heterocyclic compounds through condensation reactions with dinucleophiles. researchgate.net Given its structure, this compound could theoretically be converted into various heterocyclic systems.
The two ketone groups are separated by a five-carbon chain (C4-C5-C6-C7-C8), which makes intramolecular cyclization to form common 5- or 6-membered rings challenging without prior modification. However, it can react with external reagents. For example:
Paal-Knorr Furan (B31954) Synthesis: While typically used for 1,4-dicarbonyls, modifications or prior functionalization could potentially lead to furan derivatives.
Reaction with Hydrazines: Condensation with hydrazine (B178648) or substituted hydrazines could yield diazepine (B8756704) derivatives or pyrazole-containing structures, depending on the reaction conditions and subsequent cyclization pathways.
Reaction with Hydroxylamine: This could lead to the formation of oxime derivatives, which are precursors to various nitrogen-containing heterocycles.
Furthermore, derivatization of the parent molecule could open new synthetic routes. For instance, oxidation of the double bond could create new functional groups that facilitate cyclization. While many multicomponent reactions exist for creating heterocycles from simpler starting materials, no published studies specifically report the use of this compound or its direct derivatives for these purposes. mdpi.comresearchgate.net
Role of this compound in Polymer Chemistry
The bifunctional nature of this compound suggests a theoretical potential for its use in polymer science, both as a monomer and as a modifying agent.
A monomer must possess at least two reactive sites to undergo polymerization. This compound has a central C=C double bond and two ketone groups, offering multiple theoretical polymerization pathways.
Chain-Growth Polymerization: The alkene functionality could potentially participate in radical, cationic, or anionic chain-growth polymerization to form a polymer with ketone groups pending from the main chain. Such polymers could be considered functional, as the ketone groups would be available for post-polymerization modification.
Step-Growth Polymerization: The ketone groups could participate in step-growth polymerization with appropriate co-monomers. For example, reaction with a dihydrazine could form a poly(hydrazone).
While the ring-opening polymerization (ROP) of cyclic monomers like lactones and morpholine-2,5-diones is a common strategy for producing biodegradable polyesters and poly(ester-amide)s, this pathway is not applicable to an acyclic dione (B5365651) like this compound. bham.ac.ukresearchgate.netmdpi.comacs.org There is currently no evidence in the scientific literature of this compound being successfully polymerized.
A cross-linking agent is a molecule that can form chemical bonds between polymer chains, creating a network structure. The multiple functional groups in this compound give it the theoretical potential to act as such an agent.
Cross-linking via the Alkene: The double bond could be engaged in cross-linking reactions. For example, in a pre-formed polymer containing thiol groups, a thiol-ene reaction could be initiated to link chains together.
Cross-linking via the Ketones: The two ketone groups could react with functional groups on existing polymer chains, such as amines (to form imine/enamine cross-links) or hydrazides (to form hydrazone cross-links).
This approach is analogous to how other small molecules with multiple reactive sites, such as organic azides or compounds capable of C-H insertion, are used to modify and cross-link polymers to enhance their mechanical or thermal properties. nih.govmdpi.com However, the use of this compound specifically for this purpose has not been reported.
Development of Functional Materials Utilizing this compound Derivatives
The development of functional materials from this compound is contingent on its successful incorporation into larger structures, primarily polymers. As its role in polymer chemistry is currently theoretical, so too is its application in materials science.
Should this compound be successfully used as a monomer or cross-linker, the resulting materials could possess unique properties. For example, a polymer with pendant ketone groups (from polymerizing the alkene) would be a functional material. mdpi.com The ketone groups could be used to:
Attach other molecules: Drugs, fluorescent tags, or other functional moieties could be grafted onto the polymer backbone.
Create stimuli-responsive materials: The formation of pH-sensitive bonds like hydrazones at the ketone sites could lead to materials that change their properties (e.g., swell or degrade) in response to pH changes.
These potential applications remain speculative pending experimental validation of the compound's reactivity in polymerization and cross-linking reactions.
Optical Materials
No specific research findings, studies, or data were identified that detail the use or application of this compound in the development of optical materials. There is no available information on its potential chiroptical, non-linear optical, or other optical properties that would warrant its inclusion in this category.
Electronic Materials
Similarly, a thorough search did not yield any information on the application of this compound in the field of electronic materials. Its properties as a potential component in semiconductors, conductors, or other electronic devices have not been reported in the surveyed literature.
Catalytic Applications Involving this compound
There are no available scientific reports detailing the use of this compound as a ligand scaffold for creating catalytic complexes or as a specific substrate for novel catalytic reactions. While the broader class of diones is utilized in various catalytic processes, the specific role of this compound has not been characterized or published.
Environmental Chemical Processes Involving this compound
No studies were found that identify this compound as an intermediate or byproduct in specific environmental chemical processes. Research into the degradation pathways of polymers or other materials has identified structurally similar, but distinct, unsaturated diketones; however, no data directly points to the formation or role of this compound in such processes.
Future Perspectives and Emerging Research Avenues for E Dec 5 Ene 2,9 Dione
Exploration of Unconventional Synthetic Methodologies for E-Dec-5-ene-2,9-dione
Current synthetic routes to acyclic ene-diones often rely on classical methods. Future research could focus on developing more efficient, stereoselective, and sustainable methods for synthesizing this compound and its derivatives.
One promising avenue is the application of modern catalytic reactions. For instance, a palladium(II)/hypervalent iodine co-catalyzed tandem Wacker oxidation-dehydrogenation of terminal olefins has been shown to produce linear α,β-unsaturated ketones. acs.org Adapting such a methodology to a precursor of this compound could offer a more direct and atom-economical synthesis. Another approach could involve the electrochemical oxidative decarboxylation of malonic acid derivatives, which has been successfully used to synthesize various diketones and ketoesters. ulb.ac.be
Furthermore, organocatalysis presents a powerful tool for the enantioselective synthesis of related structures. While the synthesis of acyclic quaternary carbons in 2-ene-1,4-diones has been achieved with high enantioselectivity using organocatalysts, similar strategies for 1,6-diones like this compound are yet to be fully explored. nih.govbohrium.com The development of organocatalytic methods for the asymmetric synthesis of this compound would be a significant advancement, providing access to chiral building blocks for various applications.
A summary of potential unconventional synthetic methods and their key features is presented in the table below.
| Synthetic Methodology | Potential Advantages for this compound Synthesis | Relevant Precursors/Reaction Type |
| Palladium-Catalyzed Tandem Reactions | High efficiency, good functional group tolerance, direct synthesis from simple olefins. acs.org | Terminal olefins, Wacker oxidation-dehydrogenation. acs.org |
| Electrochemical Synthesis | Use of electricity as a traceless reagent, mild reaction conditions, good to excellent yields for diketones. ulb.ac.be | Disubstituted malonic acid derivatives, oxidative decarboxylation. ulb.ac.be |
| Organocatalytic Synthesis | Access to enantiomerically enriched products, metal-free conditions, high yields and stereoselectivity. nih.govbohrium.com | Organoborates and enediketones, conjugate addition. nih.govbohrium.com |
| Mechanochemical Synthesis | Solvent-free or reduced solvent conditions, potential for novel reactivity. bohrium.com | Grinding of solid-state reactants. bohrium.com |
Discovery of Novel Reactivities and Unexpected Transformations of this compound
The bifunctional nature of this compound, possessing both alkene and dione (B5365651) moieties, opens the door to a wide array of chemical transformations. While classical reactions of enones and diketones are expected, future research could uncover novel and unexpected reactivities.
The presence of two carbonyl groups can influence the reactivity of the central double bond. For example, in the context of gas-phase ozonolysis, the reactivity of α,β-unsaturated carbonyls is significantly affected by the nature of the carbonyl group (aldehyde, ketone, or ester). rsc.org A systematic study of the ozonolysis of this compound could provide insights into its atmospheric chemistry and potential for unique cleavage or rearrangement products.
Furthermore, the diketone functionality can be exploited in multicomponent reactions. For instance, the Castagnoli-Cushman reaction of cyclic anhydrides with imines has shown enhanced reactivity for certain dione-containing structures. researchgate.net Exploring the participation of this compound in such reactions could lead to the synthesis of complex heterocyclic scaffolds.
The development of thiazolium-catalyzed intermolecular Stetter reactions using linear α-diketones as acyl anion donors also points to new possibilities. rsc.org Applying this umpolung strategy to this compound could enable novel carbon-carbon bond formations.
| Reaction Type | Potential Outcome with this compound | Key Reagents/Conditions |
| Ozonolysis | Formation of unique cleavage products, understanding of atmospheric degradation pathways. rsc.org | Ozone in the gas or liquid phase. rsc.org |
| Multicomponent Reactions | Synthesis of complex heterocyclic structures in a single step. researchgate.net | Imines, potentially with in situ anhydride (B1165640) formation. researchgate.net |
| Stetter Reaction | Novel C-C bond formation via umpolung reactivity. rsc.org | Thiazolium N-heterocyclic carbene (NHC) catalysts, Michael acceptors. rsc.org |
| [3+2] Cycloadditions | Synthesis of pyrrolidine (B122466) rings, a common motif in bioactive molecules. rsc.org | Azomethine ylides, Zn(II) catalysts. rsc.org |
Integration of this compound into Supramolecular Architectures and Self-Assembling Systems
While research has often focused on rigid or cyclic diketones for constructing metal-organic frameworks and other supramolecular structures, the flexibility of acyclic diones like this compound could lead to the formation of dynamic and responsive materials. nih.govnih.gov The self-assembly of acyclic polyamine receptors with various anions has demonstrated that flexible molecules can adopt different conformations to accommodate guest molecules, leading to diverse supramolecular structures. rsc.orgresearchgate.net Similarly, this compound could be derivatized to create flexible ligands for the self-assembly of metallocycles or coordination polymers.
The study of ninhydrin (B49086) adducts has shown that both cyclic and acyclic derivatives can self-assemble into distinct architectures like zippers and corrugated sheets. bohrium.com Investigating the solid-state packing and potential for polymorphism of this compound and its derivatives could reveal interesting self-assembly motifs.
| Supramolecular Application | Potential Role of this compound | Key Interactions |
| Crystal Engineering | Formation of predictable packing motifs through hydrogen bonding and van der Waals forces. bohrium.com | C=O---H hydrogen bonds, π-stacking (if derivatized with aromatic groups). bohrium.com |
| Coordination Polymers | As a flexible ligand for the construction of 1D, 2D, or 3D networks with metal ions. nih.gov | Coordination of carbonyl oxygens to metal centers. nih.gov |
| Anion Recognition | As a backbone for receptors that can bind anions through hydrogen bonding. rsc.orgresearchgate.net | Hydrogen bonding between N-H or C-H donors on a modified scaffold and anions. rsc.orgresearchgate.net |
| Foldamers | As a monomer unit in oligomers that adopt specific folded conformations. wikipedia.org | Intramolecular non-covalent interactions. |
Development of High-Throughput Screening Methods for this compound Reactivity and Derivatives
High-throughput screening (HTS) is a powerful tool in modern chemistry for the rapid discovery of new catalysts, reactions, and materials. bmglabtech.com The reactivity of this compound and its derivatives could be systematically explored using HTS methodologies.
For instance, libraries of chiral ligands can be screened for their effectiveness in catalyzing asymmetric reactions of this compound, such as conjugate additions. nih.govresearchgate.net This approach has been successful in identifying efficient ligands for the copper-catalyzed enantioselective Michael additions to both cyclic and acyclic enones. nih.gov A similar strategy could be employed to discover catalysts for asymmetric transformations of this compound, accelerating the development of stereoselective synthetic routes.
Furthermore, HTS can be used to screen for new derivatives of this compound with desired properties. For example, a library of compounds derived from this compound could be screened for biological activity or for specific material properties. Computational high-throughput screening can also be employed to predict the properties of a large number of virtual derivatives, guiding synthetic efforts towards the most promising candidates. nih.gov
| HTS Application | Screening Goal | Example of a Relevant Study |
| Catalyst Discovery | Identify optimal chiral ligands for enantioselective reactions. nih.gov | Screening of a parallel library of chiral Schiff base ligands for copper-catalyzed conjugate additions. nih.gov |
| Reaction Optimization | Rapidly determine the best reaction conditions (solvent, temperature, catalyst loading). researchgate.net | Automated HTS for optimizing Pd-catalyzed asymmetric decarboxylative alkylation. researchgate.net |
| Drug Discovery | Screen a library of this compound derivatives for biological activity against a specific target. nih.gov | High-throughput virtual screening to identify novel enzyme inhibitors. nih.gov |
| Materials Science | Evaluate the properties of polymers or self-assembled materials derived from this compound derivatives. | Screening for properties like conductivity, fluorescence, or gelation. |
Synergistic Approaches Combining Computational and Experimental Studies for this compound
The synergy between computational and experimental chemistry is a powerful paradigm for accelerating scientific discovery. For a molecule like this compound, where experimental data is sparse, computational studies can provide initial insights and guide experimental design.
Density Functional Theory (DFT) calculations can be used to predict the conformational preferences, electronic properties, and spectroscopic signatures of this compound. researchgate.netbeilstein-journals.orgmdpi.com For example, a computational study on the photooxygenation of acyclic β,γ-unsaturated ketones has successfully rationalized the observed regioselectivity. researchgate.net Similar studies on this compound could predict its reactivity in various chemical transformations.
Computational analysis of reaction mechanisms, such as the enantioselective palladium-catalyzed α-arylation of ketones, has provided a deep understanding of the origin of stereoselectivity. acs.org Such computational investigations for reactions involving this compound would be invaluable for the rational design of new catalysts and reaction conditions.
The table below outlines how computational methods can be synergistically applied with experimental work for the study of this compound.
| Computational Method | Information Gained | Experimental Correlation |
| Density Functional Theory (DFT) | Optimized geometry, vibrational frequencies, electronic structure (HOMO/LUMO), NMR chemical shifts. researchgate.netmdpi.comresearchgate.net | Comparison with experimental IR, Raman, UV-Vis, and NMR spectra. mdpi.comresearchgate.net |
| Transition State Theory | Reaction barriers, elucidation of reaction mechanisms, prediction of stereochemical outcomes. beilstein-journals.orgacs.org | Correlation with experimentally determined reaction rates, product distributions, and enantioselectivities. acs.org |
| Molecular Dynamics (MD) | Conformational dynamics, solvent effects, self-assembly behavior. researchgate.net | Comparison with solid-state structures from X-ray crystallography and dynamic behavior from NMR spectroscopy. researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity or other properties for a library of derivatives. | Guiding the synthesis and experimental testing of the most promising compounds. |
Q & A
Q. How can researchers address conflicting toxicity data for this compound in ecological studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
